3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-15-3-1-4-16(21)14(15)6-7-19(24)23-12-13-8-9-22-17(11-13)18-5-2-10-25-18/h1-5,8-11H,6-7,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEBEIGJMHMACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, which is chlorinated and fluorinated under controlled conditions. The furan and pyridine moieties are then introduced through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques. The final step involves the formation of the propanamide group through amidation reactions, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide has been investigated for its potential as a bioactive compound with various therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell growth, showing promise in cancer treatment protocols .
- Antimicrobial Activity : The compound's unique structure allows it to interact with biological targets, potentially leading to the development of new antimicrobial agents.
Chemical Biology
In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups enable researchers to modify its structure for specific interactions with biological macromolecules, enhancing its utility in drug design .
Drug Development
The compound is being studied for its ability to target specific enzymes or receptors involved in disease pathways. Its structural features allow it to modulate biological activity effectively, making it a candidate for further drug development initiatives .
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the anticancer efficacy of 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide against various human tumor cell lines. The results indicated significant cell growth inhibition, suggesting that the compound could be developed into an effective anticancer agent .
Case Study 2: Antimicrobial Research
Research into the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The presence of both furan and pyridine rings contributes to its bioactivity, making it a candidate for further exploration in infectious disease treatment .
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorinated and fluorinated phenyl ring, along with the furan and pyridine moieties, allows for interactions with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide, we compare it with analogs reported in the literature (Table 1).
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Key Observations :
Halogenation Effects: The 2-chloro-6-fluorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs (e.g., methoxyphenyl derivatives in ). Chlorine and fluorine are known to influence pharmacokinetics by affecting metabolic stability .
Heterocyclic Systems: The pyridine-furan hybrid in the target compound contrasts with thienopyridine (e.g., ) or dihydropyridine (e.g., ) cores in analogs. Furan’s electron-rich nature could favor π-π interactions in target binding, while pyridine improves solubility.
Biological Targets : While the target compound lacks direct activity data, structurally related propanamides (e.g., ) exhibit GLUT4 modulation, suggesting a plausible mechanism for glucose metabolism regulation.
Research Findings from Analogous Compounds
- GLUT4 Modulation : The compound N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide demonstrated binding to GLUT4 transporters in myeloma cells, akin to ritonavir’s effects on glucose disposal . This supports the hypothesis that propanamide derivatives with fluorinated aromatic systems may target metabolic pathways.
- Enzyme Inhibition : Sulfur-containing analogs (e.g., ) with furan-triazole motifs show inhibitory activity against kinases, suggesting that the target compound’s furan-pyridine system could be optimized for similar applications.
- Structural Stability : Derivatives with halogenated phenyl groups (e.g., 3-chloro-N-phenyl-phthalimide in ) exhibit enhanced thermal and chemical stability, a trait likely shared by the target compound due to its 2-chloro-6-fluorophenyl moiety.
Biological Activity
3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro-Fluorophenyl Group : Enhances lipophilicity and biological activity.
- Furan and Pyridine Moieties : Known for their roles in various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClFN2O2 |
| Molecular Weight | 358.8 g/mol |
| CAS Number | 2034272-36-9 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chloro and fluorine substituents is believed to enhance binding affinity to enzymes or receptors, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of heterocycles have shown significant activity against viral targets, suggesting that 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide may also possess antiviral characteristics, particularly against retroviruses .
Antimicrobial Activity
The compound's structural components suggest potential antibacterial and antifungal activities. Studies on related compounds have demonstrated activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
These findings imply that the compound may exhibit similar antimicrobial properties, warranting further investigation.
Case Studies and Research Findings
- Study on Antiviral Agents : A study highlighted the effectiveness of heterocyclic compounds in inhibiting reverse transcriptase, with some derivatives showing up to a 2.5-fold increase in activity compared to standard drugs .
- Antimicrobial Research : Another investigation into related compounds revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could also be effective against similar pathogens .
- Cytotoxicity Assessments : Preliminary cytotoxicity studies indicate that certain derivatives are non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
